1-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid is a complex organic compound with a unique structure that combines a fluorenylmethoxycarbonyl (Fmoc) group, a pyrrolidine ring, and a piperidine ring. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid typically involves multiple steps:
Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group of the pyrrolidine ring. This is usually done using Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions, often involving intermediates like piperidine-3-carboxylic acid.
Coupling Reactions: The protected pyrrolidine and piperidine intermediates are coupled using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of Fmoc-protected amino acids and piperidine derivatives.
Automated Synthesis: Use of automated peptide synthesizers to streamline the coupling and deprotection steps.
Purification: High-performance liquid chromatography (HPLC) is commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Coupling: It readily participates in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: EDC and HOBt in an organic solvent like dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of longer peptide chains.
Scientific Research Applications
1-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid has several applications in scientific research:
Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its ability to protect amino groups.
Medicinal Chemistry: Utilized in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Employed in the conjugation of peptides to other biomolecules for research in biochemistry and molecular biology.
Material Science: Used in the synthesis of peptide-based materials with unique properties.
Mechanism of Action
The primary mechanism of action for 1-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group can be selectively removed, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Proline: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Lysine: Similar in function, used to protect the amino group of lysine.
Fmoc-Valine: Used to protect the amino group of valine during peptide synthesis.
Uniqueness
1-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid is unique due to its combination of a pyrrolidine ring and a piperidine ring, which provides distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex peptides and proteins where specific structural features are required.
Properties
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c28-24(29)17-6-5-12-26(14-17)18-11-13-27(15-18)25(30)31-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,17-18,23H,5-6,11-16H2,(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTJKXUNEWVTKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735076 |
Source
|
Record name | 1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-82-7 |
Source
|
Record name | 1-[1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-pyrrolidinyl]-3-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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